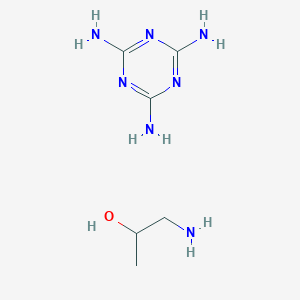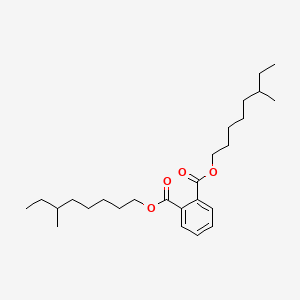
Bis(6-methyloctyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-methyloctyl) phthalate is a high molecular weight phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. This compound is part of a broader class of phthalates, which are widely utilized in various industrial applications due to their effective plasticizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 6-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often employed to maintain a steady production rate. The use of efficient separation techniques, such as distillation and crystallization, ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(6-methyloctyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 6-methyloctanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Bis(6-methyloctyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including its carcinogenic and teratogenic effects.
Industry: Widely used in the production of flexible PVC products, such as hoses, cables, and flooring
Mechanism of Action
The mechanism by which bis(6-methyloctyl) phthalate exerts its effects involves its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various physiological effects. The compound’s ability to interfere with the hypothalamic-pituitary-gonadal axis is particularly notable, affecting reproductive and developmental processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
Comparison
Bis(6-methyloctyl) phthalate is similar to other high molecular weight phthalates like bis(2-ethylhexyl) phthalate and diisononyl phthalate in terms of its plasticizing properties and applications. its unique alkyl chain structure provides distinct physical and chemical properties, such as different solubility and volatility profiles. This uniqueness can influence its behavior in various industrial and biological contexts .
Properties
CAS No. |
85391-49-7 |
|---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI Key |
FEDPFYJRECQFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



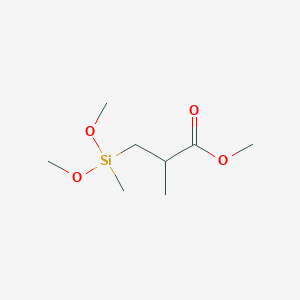
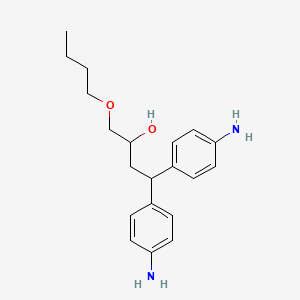



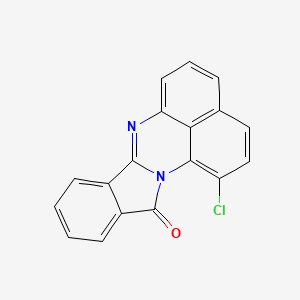
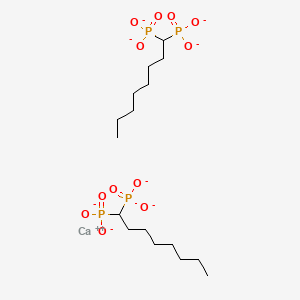
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)




